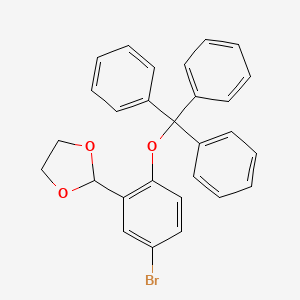
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane is a heterocyclic organic compound with the molecular formula C28H23BrO3 and a molecular weight of 487.38 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with trityl chloride to form 5-bromo-2-trityloxybenzaldehyde. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, but with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-thienylboronic acid: Another brominated compound with different functional groups and applications.
2-Bromo-5-((trimethylsilyl)oxy)phenylboronic acid: A compound with similar bromine substitution but different functional groups.
Uniqueness
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane is unique due to its combination of a bromine atom, trityloxy group, and dioxolane ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and biological applications .
Propiedades
Número CAS |
206860-51-7 |
|---|---|
Fórmula molecular |
C28H23BrO3 |
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
2-(5-bromo-2-trityloxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C28H23BrO3/c29-24-16-17-26(25(20-24)27-30-18-19-31-27)32-28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,20,27H,18-19H2 |
Clave InChI |
IONBEWLKWSJGRD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=C(C=CC(=C2)Br)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


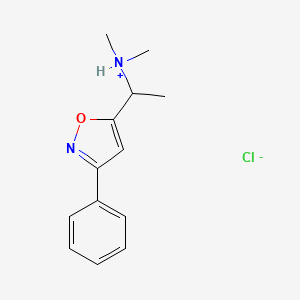
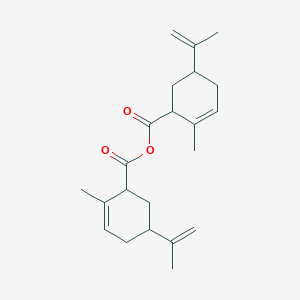
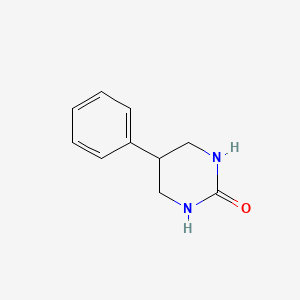
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
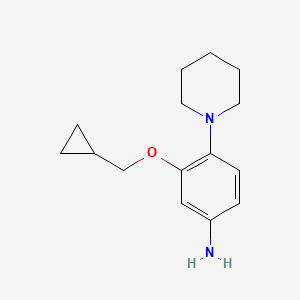
![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)

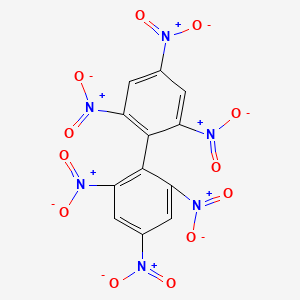


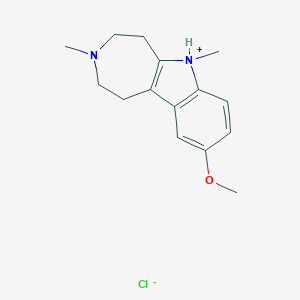

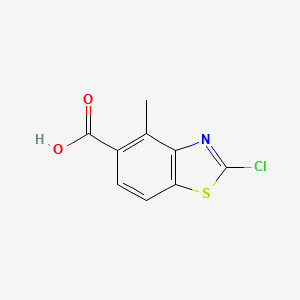
![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
